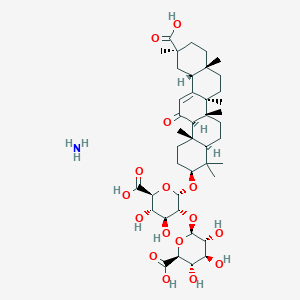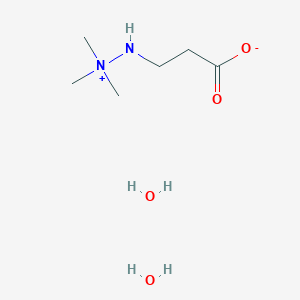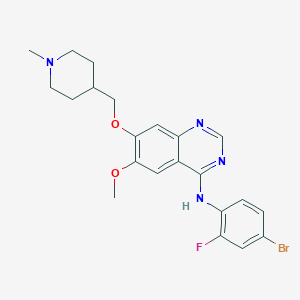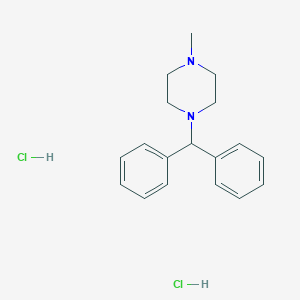
グリチルリチン酸アンモニウム
概要
説明
グリチルリチン酸アンモニウムは、甘草の根(Glycyrrhiza glabra)の主要な活性成分であるグリチルリチン酸から誘導された化合物です。 この化合物は、抗炎症作用、抗ウイルス作用、肝保護作用など、幅広い薬理学的および生物学的活性で知られています 。これは、伝統的にさまざまな医学体系で使用されてきたものであり、現代の臨床医学においても重要な成分であり続けています。
2. 製法
合成ルートと反応条件: グリチルリチン酸アンモニウムの調製は、通常、甘草の根からグリチルリチン酸を抽出することから始まります。グリチルリチン酸は有機溶媒に溶解し、還流抽出にかけられます。 アンモニアまたはアンモニア水溶液を溶液に加え、混合物をろ過して乾燥させることで、グリチルリチン酸アンモニウムが得られます .
工業生産方法: 工業においては、グリチルリチン酸は、酸性アルコール物質を用いて複数回抽出されます。結晶化と遠心分離技術により、高純度のグリチルリチン酸アンモニウムが得られます。 この方法により、高純度、優れた色、均一な結晶形成が実現します .
科学的研究の応用
グリチルリチン酸アンモニウムは、幅広い科学研究で応用されています。
化学: 潜在的な治療効果を持つ新しい化合物を合成する際の試薬として使用されます。
生物学: アポトーシスやミトコンドリア機能を含む細胞プロセスに対する効果について研究されています.
作用機序
グリチルリチン酸アンモニウムの作用機序には、いくつかの分子標的と経路が関与しています。
生化学分析
Biochemical Properties
Ammonium Glycyrrhizinate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit cardiac apoptosis and necrosis, exert anti-inflammatory and immune regulatory actions, and show antiviral effects .
Cellular Effects
Ammonium Glycyrrhizinate has significant effects on various types of cells and cellular processes. In neuroblastoma cells line SH-SY5Y, it was observed that Ammonium Glycyrrhizinate could prevent cytotoxic effect and mitochondrial fragmentation after high-glucose administration . It also has the ability to prevent apoptosis and mitochondrial dysfunction induced by high glucose .
Molecular Mechanism
Ammonium Glycyrrhizinate exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the expression of genes related to apoptotic cell death or oxidative stress pathways, suggesting a potential protective role for Ammonium Glycyrrhizinate in oxidative stress-induced cell death .
Temporal Effects in Laboratory Settings
The effects of Ammonium Glycyrrhizinate change over time in laboratory settings. HPLC analysis of Ammonium Glycyrrhizinate listed in the monographs of the European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) showed that it has a stable structure .
Dosage Effects in Animal Models
The effects of Ammonium Glycyrrhizinate vary with different dosages in animal models. A single intraperitoneal injection of Ammonium Glycyrrhizinate was able to produce anti-inflammatory effects in zymosan-induced paw edema and peritonitis .
Metabolic Pathways
Ammonium Glycyrrhizinate is involved in various metabolic pathways. It has been found to modulate gut microbiota-conjugated BAs-FXR signaling, which is crucial for maintaining metabolic homeostasis and regulating glucose and lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ammonium glycyrrhizinate typically involves the extraction of glycyrrhizic acid from liquorice root. The glycyrrhizic acid is then dissolved in an organic solvent and subjected to reflux extraction. Ammonia or ammonium hydroxide is added to the solution, and the mixture is filtered and dried to obtain ammonium glycyrrhizinate .
Industrial Production Methods: In industrial settings, glycyrrhizinate is extracted multiple times using acidic alcohol substances. The high-purity ammonium glycyrrhizinate is obtained through crystallization and centrifugation techniques. This method ensures high product purity, excellent color, and uniform crystal formation .
化学反応の分析
反応の種類: グリチルリチン酸アンモニウムは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物を修飾して薬理学的特性を高めるために不可欠です。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。条件としては、通常、目的の反応結果を得るために、制御された温度とpHレベルが用いられます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、グリチルリチン酸の誘導体があり、これらは生物活性を高めています。 これらの誘導体は、治療効果のために、しばしば製薬製剤に使用されます .
類似化合物との比較
グリチルリチン酸アンモニウムは、その幅広い生物活性と低毒性のために、他の類似化合物と比較してユニークな化合物です。類似化合物には、以下のようなものがあります。
モノアンモニウムグリチルリチン酸: 同様の薬理学的特性を持つ、グリチルリチン酸の別の誘導体です.
グリチルリチン酸: グリチルリチン酸アンモニウムが誘導された親化合物であり、抗炎症作用と抗ウイルス作用で知られています.
グリチルレチン酸: 強力な抗炎症作用を持つ、グリチルリチン酸の代謝産物です.
結論として、グリチルリチン酸アンモニウムは、重要な薬理学的および生物学的活性を持つ汎用性の高い化合物です。そのユニークな特性と幅広い用途により、研究と産業のさまざまな分野において貴重な成分となっています。
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKKHJEINIICQ-OOFFSTKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68083-53-4 | |
| Record name | α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68083-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
840.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0 | |
| Record name | Ammonium glycyrrhizinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53956-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium glycyrrhizate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053956040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM GLYCYRRHIZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ammonium glycyrrhizinate exhibits anti-inflammatory activity through multiple mechanisms. It can reduce the levels of pro-inflammatory markers like matrix metalloproteinases and lipid peroxidation products in tissues such as bone and mucoperiosteum. [] It has also been shown to protect liver tissue from damage induced by carbon tetrachloride. []
A: Yes, studies in mice indicate that ammonium glycyrrhizinate influences the immune system by affecting the activity of immunoregulatory mediators like prostaglandin E2, F2α, cAMP, and cGMP. [] Further research is needed to fully elucidate the specific mechanisms and whether these effects are prostaglandin-dependent.
A: Research suggests that ammonium glycyrrhizinate might offer protection against high glucose-induced cellular damage. In a study using the SH-SY5Y neuroblastoma cell line, ammonium glycyrrhizinate was found to prevent cytotoxic effects and mitochondrial fragmentation caused by high glucose exposure. []
ANone: The molecular formula of ammonium glycyrrhizinate is C42H61O16NH4, and its molecular weight is 839.96 g/mol.
A: Techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and differentiate the principal components and related substances in ammonium glycyrrhizinate. [, , ]
A: While ammonium glycyrrhizinate generally exhibits good stability, specific formulation strategies can be employed to further enhance its stability and bioavailability. []
A: Researchers are exploring innovative drug delivery systems, such as unsaturated fatty acid vesicles, to improve the topical delivery and enhance the antioxidant activity of ammonium glycyrrhizinate. []
A: Studies in rats indicate that after oral administration, ammonium glycyrrhizinate is primarily distributed to the blood and liver. [, ]
A: Yes, the formulation of ammonium glycyrrhizinate can significantly impact its pharmacokinetic properties. For instance, incorporating ammonium glycyrrhizinate into a multiple emulsion formulation resulted in a slower release profile compared to a simple aqueous solution. []
A: Ammonium glycyrrhizinate has been investigated for its therapeutic potential in various conditions, including chronic hepatitis, dermatitis, eczema, and nephrotic syndrome. [, , , , ]
A: Yes, researchers utilize various animal models, including rats and mice, to investigate the pharmacological effects of ammonium glycyrrhizinate. These models help assess its efficacy in conditions like cardiomyopathy and arthritis. [, ]
A: While generally considered safe for short-term use, long-term or high-dose administration of ammonium glycyrrhizinate, similar to its parent compound glycyrrhizic acid, may lead to adverse effects like hypertension, hypokalemia, and water retention. [] Further research is necessary to fully establish its long-term safety profile.
A: Stringent quality control measures are employed throughout the manufacturing process of ammonium glycyrrhizinate. These include utilizing high-purity raw materials and implementing robust analytical techniques, such as HPLC, to ensure the consistency, safety, and efficacy of the final product. [, , ]
A: Accurately quantifying ammonium glycyrrhizinate and its related substances, particularly its isomers (18α-Gly and 18β-Gly), can be challenging. Researchers have developed improved HPLC methods to address this, enabling better separation and quantification of these components. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















